Mixogen
Description
Structure
2D Structure
Properties
CAS No. |
62963-82-0 |
|---|---|
Molecular Formula |
C127H166O15 |
Molecular Weight |
1932.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate;[(13S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate;[(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C28H36O3.C27H32O3.C25H28O3.C25H38O3.C22H32O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19;1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18;1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26;1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4;1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h3-7,18,22-25H,8-17H2,1-2H3;2-6,9,11,17,22-25,28H,7-8,10,12-16H2,1H3;2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3;15-16,19-22H,5-14H2,1-4H3;13,16-19H,4-12H2,1-3H3/t22-,23-,24-,25-,27-,28-;22?,23?,24?,25-,27-;20?,21?,22?,23-,25-;19-,20-,21-,22-,24-,25-;16-,17-,18-,19-,21-,22-/m00000/s1 |
InChI Key |
SLTNJGDECJATET-RIVJSTIKSA-N |
SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5.CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O.CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C.C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5.C[C@]12CCC3C(C1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5.CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O.CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C |
Synonyms |
estandron prolongatum estradiol benzoate, estradiol phenylpropionate, testosterone phenylpropionate, testosterone propionate drug combination Mixogen |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Mixogen
Green Chemistry Principles in Mixogen Synthesis and Process Development
Meaningful analysis of green chemistry principles, including solvent-free methodologies and sustainable feedstock utilization, is contingent on a defined chemical structure and its corresponding synthetic pathway. As "this compound" is a product name for various hormonal mixtures, there is no single synthesis process to evaluate from a green chemistry perspective.
Solvent-Free and Atom-Economical Methodologies
The concepts of solvent-free synthesis and atom economy are applied to specific chemical reactions. Without a known reaction scheme for a singular compound named "this compound," a discussion of these green chemistry metrics is not applicable.
Sustainable Feedstock Utilization and Waste Minimization
Similarly, the exploration of sustainable feedstocks and waste minimization strategies is tied to the manufacturing process of a specific chemical. The individual components of "this compound" formulations, such as steroidal hormones, have their own complex multi-step syntheses, which could be analyzed from a green chemistry standpoint. However, such an analysis would be for each individual component and not for "this compound" as a whole.
Molecular Architecture and Advanced Structural Elucidation of Mixogen
High-Resolution Spectroscopic Characterization of Mixogen
This analysis is not applicable as "this compound" is a mixture of compounds.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This analysis is not applicable.
High-Resolution Mass Spectrometry (HRMS) for Isotopic and Molecular Mass Analysis
This analysis is not applicable.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
This analysis is not applicable.
X-ray Crystallographic Analysis of this compound and Related Co-Crystals
This analysis is not applicable.
Single-Crystal X-ray Diffraction for Absolute Configuration and Polymorphism Studies
This analysis is not applicable.
Theoretical and Computational Chemical Investigations of Mixogen
Machine Learning and Artificial Intelligence in Chemical Research of Androgenic Esters
The application of machine learning (ML) and artificial intelligence (AI) has opened new frontiers in the study of complex molecules like the androgenic ester components found in Mixogen. These computational techniques leverage vast datasets to identify patterns, predict properties, and accelerate the discovery of new chemical entities, moving beyond the capabilities of traditional research methods.
Predictive Modeling for Chemical Transformations and Reaction Outcomes
Predictive modeling, powered by machine learning and quantum chemistry, provides profound insights into how molecules like testosterone (B1683101) enanthate might behave under various chemical conditions. These models can forecast the outcomes of reactions, identify potential byproducts, and determine the most likely sites of metabolic activity.
One of the primary methods employed is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govacs.org DFT calculations can determine the reactivity of different parts of a molecule by mapping its electron density. For instance, in predicting the transformation of a testosterone ester when exposed to an oxidizing agent, DFT can calculate the activation energies for reactions at various sites on the steroid's core structure. mdpi.com
Research in this area has shown that for steroidal enones, such as the basic structure of testosterone, computational models can accurately predict the products of reactions like chlorination. nih.govacs.org These in silico predictions are then often validated through laboratory experiments, which have confirmed the high accuracy of such computational approaches. nih.gov
Table 1: Illustrative Predictive Model for Site Reactivity in a Testosterone Ester Backbone This table is a conceptual representation based on typical computational chemistry findings.
| Molecular Site | Computational Method | Predicted Reactivity Score (Lower is more reactive) | Predicted Transformation |
|---|---|---|---|
| C4-C5 Double Bond | Density Functional Theory (DFT) | 1.2 | Epoxidation / Halogen Addition |
| C3 Carbonyl Group | DFT | 3.5 | Reduction to Hydroxyl |
| C17 Ester Linkage | Molecular Mechanics | 2.8 | Hydrolysis |
| C11 Methylene Group | DFT | 4.1 | Hydroxylation |
These models are crucial for understanding potential metabolic pathways. For example, a mechanism-based model can predict the sites of metabolism by cytochrome P450 enzymes, a critical consideration in chemical research. mdpi.com By combining data on binding accessibility and the activation energy of reactions like hydrogen abstraction, these models achieve high predictive accuracy for aliphatic hydroxylation, a common metabolic reaction for steroids. mdpi.com
Data-Driven Approaches for Novel this compound Analog Discovery
Data-driven approaches utilizing AI and ML are revolutionizing the discovery of novel analogs of existing compounds. Instead of synthesizing and testing thousands of molecules, which is a time-consuming and expensive process, researchers can now use computational models to screen virtual libraries of compounds and even generate entirely new molecular structures with desired properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a foundational data-driven method. nih.govijlpr.com QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. For derivatives of testosterone, QSAR models have been developed using quantum chemical descriptors like Absolute Hardness and Electronegativity, as well as topological descriptors such as heat of formation and molecular weight. nih.govijlpr.com These models can reliably predict the receptor binding affinity of new, untested analogs. ijlpr.com
More advanced techniques employ deep learning and neural networks. These models can be trained on large datasets of known androgens and non-androgens to learn the complex features that determine a molecule's ability to bind to the androgen receptor. nih.gov A deep neural network model, for instance, has demonstrated accuracies of over 92% in predicting androgen receptor inhibitors from a dataset of thousands of compounds. nih.gov Such models can significantly streamline the identification of novel androgenic compounds. nih.gov
The process for discovering novel analogs using these methods typically involves:
Data Compilation: Gathering extensive data on existing androgenic molecules, including their structure and activity levels.
Feature Engineering: Translating molecular structures into numerical descriptors (e.g., molecular fingerprints, quantum chemical properties).
Model Training: Using an ML algorithm (like a Random Forest or Deep Neural Network) to learn the relationship between the molecular features and androgenic activity. nih.gov
Virtual Screening: Applying the trained model to screen vast digital libraries of chemical compounds to identify potential new androgen analogs. nih.govresearchgate.net
Generative Modeling: Employing advanced AI, such as generative adversarial networks (GANs), to design novel molecular structures from scratch that are predicted to have high androgenic activity.
Table 2: Conceptual Framework for a Data-Driven Analog Discovery Model This table illustrates the inputs and outputs of a typical machine learning pipeline for novel compound discovery.
| Input Data | Machine Learning Model | Output | Application |
|---|---|---|---|
| Molecular Fingerprints of 5,000+ Steroids | Deep Neural Network (DNN) | Predicted Androgen Receptor Binding Affinity Score | High-throughput virtual screening of new compounds |
| 3D Molecular Structures and Pharmacophore Features | Pharmacophore Modeling | Alignment score against known potent androgens | Identifying novel scaffolds with similar interaction patterns |
| Quantum Chemical Descriptors (e.g., HOMO/LUMO energies) | Support Vector Machine (SVM) | Classification as 'Active' or 'Inactive' Androgen | Filtering large chemical libraries for promising candidates |
These data-driven strategies not only accelerate the pace of discovery but also enable the exploration of a much wider chemical space, potentially leading to the identification of novel analogs with unique properties. bioengineer.org
Sophisticated Analytical Methodologies for Mixogen Characterization and Quantification
Advanced Chromatographic Techniques for Mixogen Analysis
Chromatography plays a vital role in separating the individual steroid esters present in this compound based on their differing physical and chemical properties. Various chromatographic techniques offer distinct advantages depending on the specific analytical requirement.
Ultra-High Performance Liquid Chromatography (UHPLC) is a widely used technique for the analysis of steroid esters due to its enhanced speed, resolution, and sensitivity compared to conventional HPLC diva-portal.orgwaters.comresearchgate.net. UHPLC systems, utilizing columns packed with smaller particles (typically less than 2 µm), operate at higher pressures and allow for faster separations with improved peak capacity. This is particularly beneficial for analyzing complex mixtures like this compound, enabling efficient separation of closely eluting steroid esters.
UHPLC can be coupled with various detectors, including UV-Visible detectors, fluorescence detectors, and increasingly, mass spectrometric detectors, to provide both quantitative and qualitative information. The choice of detector depends on the nature of the analytes and the required sensitivity. For steroid esters, UV detection is common if the analytes possess chromophores. However, for higher sensitivity and specificity, especially in complex matrices or for trace analysis, coupling with mass spectrometry is preferred.
Research has demonstrated the effectiveness of UHPLC for the analysis of steroid esters. For instance, UHPLC-MS/MS methods have been developed for the rapid determination of testosterone (B1683101) and its esters in biological matrices, offering high sensitivity and throughput researchgate.netnih.gov. These methods often involve optimized chromatographic conditions, such as gradient elution with mobile phases like methanol (B129727) and water or acetonitrile (B52724) and water, on C18 columns to achieve optimal separation of the various esters diva-portal.orgwaters.com.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. While steroid esters themselves may have varying volatilities depending on the ester chain length, GC is particularly useful for analyzing more volatile components or potential impurities within this compound or in samples where this compound is present nih.govojp.govmdpi.comclemson.edunih.govthermofisher.comdshs-koeln.dewaters.commdpi.comfda.gov.
For GC analysis, analytes typically need to be volatile and thermally stable. Less volatile steroid esters might require derivatization to increase their volatility and improve peak shape and sensitivity nih.govnih.govmdpi.com. Common derivatization methods for steroids include silylation. GC is often coupled with Flame Ionization Detectors (FID) for general detection or with Mass Spectrometry (MS) for more specific identification and quantification.
GC-MS is a widely applied technique for the analysis of steroids and their esters, offering good separation and detection capabilities nih.govojp.govmdpi.comclemson.edunih.govthermofisher.comdshs-koeln.dewaters.commdpi.comfda.gov. It is particularly valuable for identifying and quantifying individual components in a mixture and for detecting trace impurities. Studies have utilized GC-MS for the analysis of testosterone esters, demonstrating its ability to separate and identify different esters based on their retention times and characteristic mass spectra ojp.govdshs-koeln.de.
Chiral chromatography is essential for assessing the enantiomeric and diastereomeric purity of chiral compounds. Steroid molecules often contain multiple chiral centers, and while the primary components of this compound (testosterone esters) are based on the testosterone structure with defined stereochemistry, impurities or synthetic routes could potentially introduce chiral variants. Chiral chromatography allows for the separation of enantiomers (stereoisomers that are non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) researchgate.netmerckmillipore.commerckmillipore.com.
This technique utilizes chiral stationary phases (CSPs) that interact differently with the individual stereoisomers, leading to their separation. Various types of CSPs are available, including those based on cyclodextrins or polysaccharide derivatives, which have shown utility in the separation of chiral steroids and steroid esters hplc.euacs.orgchemistrydocs.comwada-ama.orgresearchgate.net.
The application of chiral chromatography to this compound would involve analyzing the mixture or isolated components on a suitable chiral column to determine if any unintended stereoisomers are present and to quantify their levels. This is critical for ensuring the quality and consistency of the product, as different stereoisomers can have different biological activities.
Hyphenated Techniques in this compound Analysis
Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, providing highly sensitive and selective methods for analyzing complex mixtures like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for the comprehensive profiling and quantification of steroid esters in various matrices diva-portal.orgwaters.comresearchgate.netnih.govmdpi.comclemson.edunih.govthermofisher.commdpi.comresearchgate.netendocrine-abstracts.orgresearchgate.netfrontiersin.orgacs.orgresearchgate.netugent.be. This technique is highly versatile and does not typically require derivatization for steroid esters, unlike GC-MS for less volatile compounds diva-portal.orgmdpi.comnih.gov.
LC-MS/MS provides high sensitivity and selectivity by employing multiple stages of mass analysis. In the first stage, parent ions of the analytes are selected based on their mass-to-charge ratio (m/z). These parent ions are then fragmented, and specific fragment ions are monitored in the subsequent stages. This Multiple Reaction Monitoring (MRM) mode significantly reduces interference from the sample matrix, leading to improved accuracy and lower detection limits diva-portal.orgwaters.comresearchgate.netthermofisher.com.
LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of multiple steroid esters, including those found in this compound components like testosterone propionate (B1217596) and testosterone phenylpropionate nih.govthermofisher.comugent.be. These methods often involve straightforward sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, before LC-MS/MS analysis diva-portal.orgnih.govthermofisher.comresearchgate.netugent.be.
Detailed research findings on LC-MS/MS analysis of steroid esters highlight its capabilities. For example, a validated LC-MS/MS method for determining testosterone esters in serum achieved low limits of quantification (LLOQ) and good accuracy and precision diva-portal.org. Another study using UPLC-MS/MS for testosterone esters in equine plasma reported detection limits as low as 1-3 pg/mL and LLOQ of 5 pg/mL, demonstrating the high sensitivity achievable with this technique nih.gov.
Here is a sample data table illustrating typical analytical performance parameters that might be obtained for steroid esters using LC-MS/MS, based on reported findings for similar compounds:
| Analyte | Matrix | LLOQ (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Citation |
| Testosterone Propionate | Plasma | 0.005 | >95 | <10 | <10 | rsc.orgdiva-portal.org |
| Testosterone Isocaproate | Plasma | 0.005 | N/A | N/A | N/A | rsc.orgnih.gov |
| Testosterone Phenylprop. | Plasma | 0.005 | <10 | <10 | <10 | rsc.orgnih.govthermofisher.com |
| Various Steroid Esters | Serum | 0.005-0.03 | Within 15-20 | Within 15-20 | Within 15-20 | acs.orgugent.be |
Note: The values in this table are illustrative and based on ranges reported in the cited literature for various steroid esters and matrices. Specific values for each component of this compound would depend on the exact analytical method and matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including many steroids and their esters, and is particularly valuable for trace analysis and the identification of impurities nih.govojp.govmdpi.comclemson.edunih.govthermofisher.comdshs-koeln.dewaters.commdpi.comfda.govresearchgate.net. When coupled with tandem mass spectrometry (GC-MS/MS), the selectivity and sensitivity are further enhanced, allowing for the detection and quantification of analytes at very low concentrations dshs-koeln.demdpi.com.
GC-MS typically involves the electron ionization (EI) of analytes, producing characteristic fragmentation patterns that serve as fingerprints for identification by comparison with mass spectral libraries ojp.govfda.gov. For quantitative analysis, Selected Ion Monitoring (SIM) or, with GC-MS/MS, Multiple Reaction Monitoring (MRM) modes are employed to monitor specific ions, improving sensitivity and reducing matrix interference dshs-koeln.demdpi.com.
While some steroid esters may require derivatization for optimal GC analysis, GC-MS remains a powerful tool for the characterization of the volatile profile of this compound and for the detection of volatile impurities that might not be amenable to LC-based methods. Studies have used GC-MS and GC-MS/MS for the analysis of testosterone esters, demonstrating their capability for both qualitative identification and quantitative determination ojp.govdshs-koeln.de.
GC-MS/MS, in particular, offers high sensitivity for steroid ester analysis. A validated GC-CI-MS/MS method for detecting testosterone esters in plasma for doping analysis reported limits of detection as low as 10 pg/mL. This highlights the utility of GC-MS/MS for trace analysis of this compound components or related substances.
Here is a sample data table illustrating typical analytical performance parameters that might be obtained for steroid esters using GC-MS or GC-MS/MS, based on reported findings for similar compounds:
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Citation |
| Testosterone Propionate | Plasma | 0.0005 | N/A | >95 | N/A | rsc.org |
| Various Steroid Esters | Plasma | 0.01 | 0.1 | N/A | <15 | |
| Steroid Hormones | Urine | 0.001-0.01 | 0.003-0.03 | N/A | <15 | mdpi.com |
Note: The values in this table are illustrative and based on ranges reported in the cited literature for various steroid esters and matrices. Specific values for each component of this compound would depend on the exact analytical method and matrix.
These advanced chromatographic and hyphenated techniques provide a comprehensive suite of tools for the detailed characterization and accurate quantification of this compound and its individual steroid ester components, ensuring the quality and consistency of this complex chemical mixture.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurity Determination
Elemental impurities in pharmaceutical products are a significant concern due to their potential toxicity and impact on drug quality shimadzu.comspectroscopyonline.com. Regulatory bodies, such as the United States Pharmacopeia (USP), have established guidelines (e.g., USP <232> and <233>) and harmonized with international standards like ICH Q3D to limit these impurities shimadzu.comsepscience.com. These guidelines recommend modern analytical techniques like ICP-MS for the determination of elemental impurities shimadzu.comspectroscopyonline.com.
ICP-MS is widely regarded as a highly sensitive and effective technique for quantifying trace elemental impurities in pharmaceutical substances and products shimadzu.commalvernpanalytical.com. Its advantages include high sensitivity, superior low detection limits (often in the parts per trillion range), a wide linearity range, and multi-element analysis capability shimadzu.comspectroscopyonline.commalvernpanalytical.com. This makes it particularly suitable for detecting elements specified in guidelines like ICH Q3D, which sets permitted daily exposures (PDEs) for 24 elemental impurities based on their toxicity sepscience.com.
Sample preparation is a crucial step in ICP-MS analysis of pharmaceuticals, often involving the digestion of the sample to obtain a solution suitable for introduction into the plasma malvernpanalytical.comnih.gov. Various digestion methods can be employed, including microwave-assisted digestion using acids like nitric acid (HNO₃) or even more aggressive mixtures like aqua regia, depending on the nature of the sample and the elements of interest nih.gov. The goal is to efficiently break down the sample matrix while minimizing the introduction of new impurities and ensuring the complete recovery of the target elements nih.gov.
During ICP-MS analysis, the prepared sample solution is introduced into an inductively coupled plasma, which atomizes and ionizes the elements present malvernpanalytical.com. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio and detects them malvernpanalytical.com. This allows for the identification and quantification of individual elements malvernpanalytical.com. To address potential polyatomic ion interferences that can affect accuracy, techniques such as using a dynamic reaction cell (DRC) with collision gases like helium are often employed sepscience.comnih.gov.
Studies have demonstrated the successful application of ICP-MS for determining elemental impurities in active pharmaceutical ingredients (APIs) and drug products in compliance with USP requirements shimadzu.comnih.gov. These studies often evaluate method performance characteristics such as detection limits, quantification limits, accuracy (through recovery studies), and precision shimadzu.comnih.gov. Typical data generated from such analyses include the concentrations of various elemental impurities found in the sample, compared against established limits.
For example, a study evaluating ICP-MS for elemental impurities analysis in pharmaceutical products following USP <232>/<233> criteria demonstrated excellent measurement precisions and low detection limits for a range of elements shimadzu.com. Good calibration linearities were achieved over a wide concentration range shimadzu.com.
While specific data tables detailing elemental impurity levels in this compound analyzed by ICP-MS were not found in the provided search results, the general principles and demonstrated capabilities of ICP-MS in pharmaceutical analysis under regulatory guidelines indicate its applicability for characterizing the elemental purity of this compound and its components. The method's sensitivity allows for the detection and quantification of trace levels of potentially toxic elements, ensuring compliance with quality standards.
Electrochemical and Biosensor-Based Analytical Platforms for this compound Detection
Electrochemical and biosensor-based analytical platforms represent promising avenues for the detection and quantification of chemical compounds, offering potential advantages such as high sensitivity, rapid response, and portability mdpi.comnih.gov. These platforms typically involve a recognition element that interacts specifically with the target analyte and a transducer that converts this interaction into a measurable electrical signal nih.gov.
Electrochemical sensors measure electrical properties such as current, voltage, or impedance resulting from a chemical reaction or physical event at an electrode surface rsc.org. Biosensors integrate a biological recognition element, such as an enzyme, antibody, or nucleic acid, with a transducer to detect specific biological or chemical substances nih.govmdpi.com. The biological component provides selectivity for the target analyte.
Recent advancements in materials science, particularly the use of nanomaterials like MXenes, have significantly enhanced the performance of electrochemical biosensors, leading to improved sensitivity and versatility in detecting various analytes, including biomarkers and environmental pollutants mdpi.comrsc.org. These materials offer properties such as high electrical conductivity, large surface area, and facile surface modification, which are beneficial for sensor fabrication mdpi.comrsc.org.
While electrochemical and biosensor platforms have shown considerable potential in the analysis of various compounds and biomarkers mdpi.comnih.govnih.govmdpi.com, specific research detailing the development or application of these methods specifically for the detection or quantification of this compound or its individual components (estradiol benzoate (B1203000), estradiol (B170435) phenylpropionate, testosterone propionate, testosterone phenylpropionate, and testosterone isocaproate) was not found in the provided search results. The search results discuss the general principles and applications of these techniques for other substances, such as heavy metal ions, phenolic compounds, or other biomarkers mdpi.comrsc.orgmdpi.com, and mention this compound in other contexts not related to electrochemical or biosensor analysis drugtodayonline.comtoxicdocs.org.
Therefore, while the principles of electrochemical and biosensor analysis are well-established and applied to a wide range of analytes in pharmaceutical and other fields, their specific application for the characterization or quantification of this compound is not evident from the consulted literature. Further research would be required to explore the feasibility and development of such platforms tailored for this compound or its specific components.
Mechanistic Chemical Reactivity and Interaction Studies of Mixogen Fundamental Level
Reaction Kinetics and Thermodynamics of Mixogen in Model Chemical Systems
The study of reaction kinetics for a compound like this compound would involve determining the rate at which it reacts with other chemical species under various conditions. This is crucial for understanding its stability and reactivity profile. A typical approach would involve monitoring the concentration of this compound or a reaction product over time.
Key Kinetic Parameters:
Rate Law: Describes the relationship between the rate of reaction and the concentration of reactants. For a hypothetical reaction of this compound with a reagent 'A', the rate law might be expressed as: Rate = k[this compound]^m[A]^n where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.
Activation Energy (Ea): The minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the rate constant, often using the Arrhenius equation.
Thermodynamic considerations would focus on the energy changes that occur during a reaction. The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction, while the enthalpy change (ΔH) reflects whether the reaction releases or absorbs heat, and the entropy change (ΔS) relates to the change in disorder of the system.
Table 6.1.1: Hypothetical Kinetic Data for the Reaction of this compound with Reagent A at 298 K
| Experiment | Initial [this compound] (M) | Initial [A] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
Note: This data is illustrative and not based on experimental results for this compound.
Investigation of this compound Interactions with Non-Biological Chemical Entities
Understanding how this compound interacts with other non-biological chemical entities, such as metal ions, surfaces, or other organic molecules, is fundamental to predicting its behavior in various chemical environments. Techniques like spectroscopy (UV-Vis, NMR, IR), calorimetry, and chromatography would be employed to study these interactions.
For instance, the interaction with metal ions could lead to the formation of coordination complexes, which could significantly alter the reactivity and physical properties of this compound. The stability of such complexes would be quantified by determining their formation constants (K_f).
Table 6.2.1: Hypothetical Formation Constants for this compound-Metal Ion Complexes
| Metal Ion | Formation Constant (K_f) |
|---|---|
| Cu²⁺ | 1.2 x 10⁵ |
| Fe³⁺ | 3.5 x 10⁷ |
Note: This data is illustrative and not based on experimental results for this compound.
Photochemical and Radiolytic Transformations of this compound
Photochemistry investigates the chemical reactions that are initiated by the absorption of light. For this compound, this would involve exposing a solution of the compound to light of specific wavelengths and analyzing the resulting products. Key parameters of interest include the quantum yield, which is a measure of the efficiency of a photochemical process.
Radiolysis is the decomposition of a substance by ionizing radiation. Studying the radiolytic transformations of this compound would provide insight into its stability in high-energy environments. The products of radiolysis would be identified to understand the degradation pathways.
Table 6.3.1: Hypothetical Photochemical Quantum Yields for this compound Degradation
| Wavelength (nm) | Solvent | Quantum Yield (Φ) |
|---|---|---|
| 254 | Methanol (B129727) | 0.25 |
Note: This data is illustrative and not based on experimental results for this compound.
Environmental Fate and Degradation Pathways of Mixogen
Ecochemical Impact Assessment Methodologies for Environmental Presence
Pharmaceuticals, including steroid esters, can enter the environment through various pathways, such as wastewater discharge, agricultural runoff, and improper disposal mdpi.commdpi.com. Once in the environment, their fate is influenced by several processes, including biodegradation, hydrolysis, photodegradation, sorption to soil and sediment particles, and transport through water and soil mdpi.combibliotekanauki.plepa.gov.
Environmental Fate and Degradation Pathways
The degradation of steroid esters in the environment can occur through several mechanisms:
Biodegradation: Microorganisms in soil, water, and sediment can metabolize organic compounds. The susceptibility of a chemical to biodegradation depends on its chemical structure and the microbial communities present nih.gov. Ester hydrolysis, leading to the parent steroid (estradiol or testosterone) and the corresponding carboxylic acid, is a likely initial step in the biodegradation of steroid esters. Further degradation of the steroid core can then occur via complex microbial pathways. The efficiency of biodegradation for anthropogenic compounds varies, with some being readily degraded while others persist nih.gov.
Hydrolysis: Ester bonds can be cleaved by hydrolysis, particularly in aquatic environments, although the rate is dependent on pH, temperature, and the specific ester structure. This process would also yield the parent steroids and carboxylic acids.
Photodegradation: Some chemicals can be broken down by sunlight (photolysis), especially in surface waters bibliotekanauki.plepa.gov. The extent of photodegradation is influenced by the compound's light absorption properties and the transparency of the water.
Sorption: Steroids and their esters, being relatively lipophilic, can sorb to organic matter in soils and sediments bibliotekanauki.pl. Sorption can reduce the concentration of the compound in the aqueous phase, affecting its mobility and availability for biodegradation and photodegradation.
The specific degradation pathways and rates for each component of "Mixogen" (estradiol benzoate (B1203000), estradiol (B170435) phenylpropionate, testosterone (B1683101) propionate (B1217596), testosterone phenylpropionate, and testosterone isocaproate) would need to be determined through targeted environmental fate studies. These studies typically involve monitoring the disappearance of the parent compound and the formation and decline of transformation products in simulated environmental conditions (e.g., aerobic and anaerobic soil and water systems) epa.govfera.co.uk.
Ecochemical Impact Assessment Methodologies for Environmental Presence
Assessing the ecochemical impact of substances like the components of "this compound" in the environment involves determining their potential presence and concentration in various environmental compartments. This assessment typically excludes direct ecotoxicological safety profiles but focuses on the methodologies used to predict or measure environmental concentrations. Key methodologies include:
Environmental Monitoring: Direct measurement of the concentrations of the compounds and their relevant transformation products in environmental matrices such as surface water, groundwater, soil, and sediment epa.gov. Analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors (e.g., mass spectrometry) are commonly used for this purpose fera.co.uk.
Modeling: Mathematical models are used to predict the environmental fate and transport of chemicals based on their physicochemical properties and environmental parameters epa.govup.pt. These models can simulate processes like degradation, volatilization, sorption, and transport through different environmental compartments (e.g., multimedia fate models, groundwater models, surface water models). Mass balance models are a fundamental tool in predicting how chemicals enter, move through, and are transformed within the environment up.pt.
Laboratory and Field Studies: Standardized laboratory studies (e.g., OECD guidelines) are conducted to determine key environmental fate parameters such as biodegradation rates, hydrolysis rates, and sorption coefficients epa.govfera.co.uk. Field studies provide more realistic data on the dissipation of compounds under actual environmental conditions, accounting for the combined effects of various processes epa.gov.
Exposure Characterization: Using data from monitoring, modeling, and fate studies to estimate the concentration of the chemical and its degradates in different environmental media to which organisms might be exposed epa.gov.
Strategic Environmental Assessment (SEA) and Environmental Impact Assessment (EIA) are broader frameworks that can incorporate ecochemical impact assessments as part of a larger evaluation of the potential environmental consequences of policies, plans, programs, or projects mdpi.comlanduse.co.ukresearchgate.netiisd.orgepd.gov.hk. Within these frameworks, various analytical tools, including modeling and mass balance approaches, are utilized to understand the potential environmental presence of contaminants up.ptmdpi.comresearchgate.net.
While specific research findings on the environmental presence of the "this compound" mixture were not found, the methodologies described above are standard approaches used to assess the potential environmental exposure to pharmaceutical compounds and their transformation products. The application of these methods to the individual components of "this compound" would be necessary to understand their ecochemical impact.
Industrial Process Chemistry and Engineering Principles for Mixogen Production
Process Optimization and Scale-Up Methodologies for Mixogen Manufacturing
The industrial production of the steroid APIs found in this compound formulations involves complex multi-step chemical synthesis, often incorporating both chemical and potentially biological transformation steps nih.govnih.govresearchgate.net. Optimizing these processes for large-scale manufacturing is critical to ensure economic viability, product quality, and consistency. Process optimization typically involves refining reaction conditions such as temperature, pressure, reaction time, solvent selection, and catalyst usage to maximize yield, purity, and throughput while minimizing energy consumption and waste generation.
Scale-up methodologies translate laboratory-scale synthesis routes to pilot-plant and eventually commercial-scale production uni.lumims.comontosight.ai. This transition is not simply a matter of increasing vessel size; it requires careful consideration of engineering parameters that change with scale, such as mixing efficiency, heat transfer, mass transfer, and particle size distribution in heterogeneous reactions wikipedia.org. Identifying and addressing potential problems exacerbated at larger scales, such as temperature control in exothermic reactions with larger volumes, is crucial before validation wikipedia.org.
Key aspects of scale-up include:
Identifying Critical Process Parameters (CPPs): These are parameters that significantly affect the quality of the API and must be controlled within defined limits during manufacturing ontosight.ai.
Process Validation: Demonstrating that the scaled-up process consistently yields a product meeting predetermined quality attributes ontosight.ai. This involves rigorous testing and documentation ontosight.ai.
Equipment Selection and Design: Choosing reactors, pumps, heat exchangers, and separation equipment suitable for large volumes and specific reaction conditions.
Batch vs. Continuous Processing: While many traditional API syntheses are batch processes, continuous manufacturing is increasingly explored for its potential advantages in consistency, efficiency, and safety, particularly for certain reaction types mims.comgoogleapis.com.
Comparability studies are essential during scale-up to ensure that the product manufactured at a larger scale is equivalent to that produced at a smaller scale uni.lu. This involves extensive analytical testing uni.lu.
Impurity Profiling and Control Strategies in Industrial this compound Production
Controlling impurities is paramount in pharmaceutical manufacturing to ensure the safety and efficacy of the final product. Impurities in steroid APIs can arise from various sources, including starting materials, reagents, intermediates, by-products of the synthesis reaction, and degradation products uni.lu.
Impurity profiling involves identifying the types and quantities of impurities present in the API. This is typically done using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).
Control strategies are implemented throughout the manufacturing process to prevent or minimize impurity formation and to remove existing impurities. These strategies include:
Controlling Raw Material Quality: Ensuring the purity of starting materials and reagents used in the synthesis.
Optimizing Reaction Conditions: Adjusting parameters to favor the formation of the desired product over impurities.
Implementing Robust Purification Steps: Utilizing techniques such as crystallization, chromatography, and distillation to remove impurities from the crude product uni.lu.
Establishing In-Process Controls: Monitoring the reaction progress and impurity levels at various stages of the synthesis.
Setting API Specifications: Defining acceptable limits for known and unknown impurities in the final API based on regulatory guidelines (e.g., ICH Q3A for new drug substances) uni.lugoogle.com. Mutagenic impurities, which can pose a carcinogenic risk, are subject to particularly stringent control and assessment according to guidelines like ICH M7 uni.luuni.luwikipedia.orguni.lu.
For a mixture like this compound, the purity of each individual API component must be controlled before formulation. The formulation process itself must also be controlled to prevent degradation or interaction between components that could lead to new impurities.
Waste Minimization and By-product Utilization in this compound Manufacturing Processes
Waste minimization is a critical aspect of sustainable industrial chemical processes, driven by environmental regulations, economic considerations, and green chemistry principles mims.comwikidata.orgwikipedia.orgnih.gov. In the production of steroid APIs, which can involve multiple synthesis steps and the use of various solvents and reagents, waste generation can be significant.
Strategies for waste minimization include:
Process Optimization: Improving reaction efficiency and selectivity to reduce the formation of unwanted by-products mims.com.
Solvent Recovery and Recycling: Implementing distillation and other separation techniques to purify and reuse solvents mims.com.
Catalyst Design and Use: Employing highly active and selective catalysts that minimize side reactions and can potentially be recycled or regenerated pharmafeatures.com. Heterogeneous catalysts, for instance, are favored for their ease of separation pharmafeatures.com.
Alternative Synthesis Routes: Developing greener synthetic pathways that use less hazardous chemicals and generate less waste. Biocatalysis, utilizing enzymes or microorganisms, offers a more environmentally friendly alternative for certain transformations in steroid synthesis nih.govnih.govresearchgate.net.
Atom Economy: Designing reactions that incorporate a higher proportion of the atoms from the starting materials into the final product, thus reducing the amount of waste generated.
By-product utilization involves finding uses for the materials generated during the synthesis that are not the target API. This can include recovering valuable chemicals or converting by-products into less hazardous substances. For example, phytosterols, which are by-products of the vegetable oil industry, can serve as starting materials for the microbial transformation into steroid synthons researchgate.net.
Reactor Design and Process Control for Efficient this compound Synthesis
The design of chemical reactors is fundamental to the efficiency, safety, and scalability of API synthesis. Reactor selection depends on the specific reaction chemistry, including factors such as reaction type (e.g., batch, continuous), reaction kinetics, heat transfer requirements (exothermic or endothermic), pressure, and the physical state of the reactants and products.
Common reactor types used in pharmaceutical synthesis include:
Stirred Tank Reactors (STRs): Versatile reactors widely used for batch processes, allowing for good mixing and temperature control. Modern STRs offer advantages in ease of use and straightforward scale-up, particularly in cell culture processes relevant to some steroid precursor production wikipedia.org.
Plug Flow Reactors (PFRs): Often used for continuous processes, suitable for fast reactions.
Fixed-Bed Reactors: Employed in processes involving heterogeneous catalysts, such as certain hydroxylation steps in steroid API production pharmafeatures.com.
Reactor design considerations include:
Mixing: Ensuring adequate mixing to facilitate heat and mass transfer and maintain homogeneity, which is critical for reaction rate and selectivity.
Heat Transfer: Designing efficient heat exchange systems to control reaction temperature and prevent thermal runaway, especially for exothermic reactions wikipedia.org.
Materials of Construction: Selecting materials resistant to the chemicals being handled to prevent corrosion and contamination.
Safety Features: Incorporating safety measures such as pressure relief valves, rupture discs, and emergency shutdown systems.
Process control systems are essential for monitoring and regulating critical parameters within the reactor and throughout the entire manufacturing process mims.com. Advanced control systems can ensure processes run under optimal conditions, contributing to reduced waste generation and improved product consistency mims.com. These systems often involve a network of sensors, actuators, and control algorithms to maintain parameters like temperature, pressure, flow rates, and reactant concentrations within desired ranges.
For the formulation of this compound, the process control extends to accurately measuring and mixing the individual API components with excipients to achieve the correct dosage and ensure homogeneity and stability of the final product google.comgoogleapis.comgoogle.comupertis.ac.idjournals.co.za.
Compound Names and PubChem CIDs
Emerging Research Paradigms and Future Directions in Mixogen Chemical Research
Interdisciplinary Approaches in Mixogen Science and Engineering
Investigating a complex chemical mixture like this compound through interdisciplinary approaches can provide a more comprehensive understanding of its properties and potential interactions. This involves integrating knowledge and techniques from various scientific disciplines beyond traditional chemistry. For instance, the chemical analysis of this compound's components and their relative proportions uni.lu could be coupled with materials science to study the mixture's stability and behavior in different formulations or environments.
Furthermore, applying principles from chemical engineering could inform scalable and efficient methods for synthesizing or separating the individual ester components of this compound, or for controlling the quality and consistency of the mixture itself. The interaction of chemical principles with analytical engineering is crucial for developing robust methods to characterize the mixture's composition accurately. Interdisciplinary science is considered fundamental for tackling complex challenges, and the study of multi-component chemical systems like this compound can benefit significantly from such integrated approaches.
Novel Methodological Developments in this compound Characterization and Analysis
The accurate characterization and analysis of a multi-component mixture like this compound necessitate advanced methodological developments. Traditional analytical techniques may be insufficient to fully delineate the precise composition and potential impurities or degradation products within such a complex blend of steroid esters.
Novel chromatographic techniques, such as multidimensional liquid chromatography, coupled with high-resolution mass spectrometry (LC-HRMS), offer enhanced separation power and the ability to identify and quantify a wide range of components, even at low concentrations. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the components and can be used to determine the percentage of certain functional groups or to assess crosslinking in complex materials, a principle potentially adaptable to understanding the interactions within the this compound mixture. The application of these and other advanced analytical methods, such as supercritical fluid chromatography, could lead to a more thorough understanding of this compound's chemical profile. Research into new chemical markers for quality control in complex natural products highlights the ongoing need for developing specific and sensitive analytical protocols, a principle applicable to ensuring the consistency of synthetic mixtures like this compound.
Predictive Chemical Modeling for Next-Generation this compound Research and Development
Predictive chemical modeling plays an increasingly vital role in understanding and potentially manipulating the properties of chemical compounds and mixtures. For a complex mixture like this compound, computational approaches can complement experimental studies by predicting the behavior, stability, and potential interactions of its components.
It is important to note that while the principles of these emerging research paradigms and methodologies are applicable to the study of complex chemical mixtures, specific detailed research findings focusing solely on this compound within these precise areas were not prominently available in the consulted literature. Future research could explore the application of these advanced techniques to gain deeper insights into the chemical nature of this compound.
Q & A
Q. How to design a replication study for contested this compound findings?
- Protocol :
Collaborate with original authors to access raw data/methods.
Pre-register the study on Open Science Framework (OSF) to reduce publication bias .
Use equivalence testing (TOST) to confirm/refute prior results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
